Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Description

Properties

IUPAC Name |

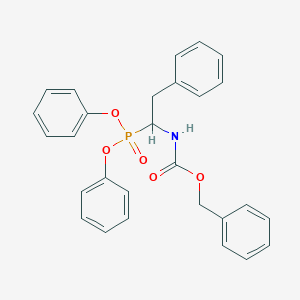

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZWAJOKMJQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Executive Summary

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a potent, irreversible, mechanism-based inhibitor designed to target serine proteases with chymotrypsin-like specificity.[1] Structurally, it is a diphenyl phosphonate analog of N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe).[1] By replacing the scissile carbonyl carbon of the natural substrate with an electrophilic phosphorus atom, this compound acts as a "suicide substrate," trapping the enzyme in a stable covalent adduct that mimics the tetrahedral transition state of peptide hydrolysis.

This guide details the chemical synthesis, mechanism of inactivation, and kinetic characterization of this compound, providing a roadmap for its application in drug discovery and structural biology.

Chemical Identity & Structural Logic[1][2]

The efficacy of this inhibitor stems from its tripartite structure, designed to satisfy the S1 specificity pocket of the target enzyme while presenting a reactive warhead.

| Component | Chemical Moiety | Function |

| P1 Recognition Element | 2-Phenylethane backbone | Mimics the Phenylalanine side chain ( |

| N-Terminal Protection | Carboxybenzyl (Cbz) | Occupies the S2 subsite, providing binding energy and preventing non-specific amine protonation.[1] |

| Electrophilic Warhead | Diphenyl Phosphonate | The reactive center. The phosphorus atom is susceptible to nucleophilic attack by the catalytic Serine-OH. |

| Leaving Group | Phenol (x2) | Good leaving groups that facilitate the formation of the covalent phosphonyl-enzyme complex. |

Synthesis: The Oleksyszyn Reaction[3][4][5]

The most robust method for synthesizing

Reaction Scheme

The synthesis involves the condensation of Phenylacetaldehyde (aldehyde), Benzyl Carbamate (amine source), and Triphenyl Phosphite (phosphorus source) in the presence of a Lewis acid catalyst.

Detailed Protocol

Reagents:

-

Phenylacetaldehyde (10 mmol)[1]

-

Benzyl carbamate (

) (10 mmol)[1] -

Triphenyl phosphite (

) (10 mmol)[1] -

Glacial Acetic Acid (Solvent/Catalyst) or

in DCM.[1]

Step-by-Step Methodology:

-

Activation: Dissolve Benzyl carbamate and Triphenyl phosphite in glacial acetic acid (20 mL) in a round-bottom flask.

-

Addition: Add Phenylacetaldehyde dropwise to the mixture at room temperature.

-

Condensation: Heat the mixture to 80°C for 1-2 hours. The reaction proceeds via the formation of an imine intermediate, followed by the nucleophilic attack of the phosphite.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the oily residue in methanol to induce crystallization or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Validation: Confirm structure via

NMR (typically

Synthesis Workflow Diagram[1]

Caption: The Oleksyszyn three-component condensation pathway for rapid inhibitor assembly.

Mechanism of Action

Diphenyl phosphonates are mechanism-based irreversible inhibitors .[1] They do not merely bind to the active site; they chemically modify it.

The Inhibition Cascade

-

Association (

): The inhibitor binds to the enzyme's active site (S1 pocket) reversibly.[1] -

Phosphorylation (

): The catalytic Serine-OH ( -

Leaving Group Departure: One phenol molecule is expelled, forming a stable covalent phosphonyl-enzyme adduct.[1]

-

Aging (Optional): Over time, the second phenol group may be hydrolyzed by water (catalyzed by His57), resulting in a mono-ester phosphonate species that is virtually non-hydrolyzable (the "aged" enzyme).[1]

Mechanistic Pathway Diagram[1]

Caption: Step-wise irreversible inactivation of serine proteases by diphenyl phosphonates.

Kinetic Characterization

To validate the inhibitor, one must determine the second-order rate constant of inactivation (

Experimental Protocol (Kitz & Wilson Method)[1]

-

Preparation: Prepare enzyme stock (e.g.,

-Chymotrypsin) and inhibitor stocks in DMSO. -

Incubation: Incubate the enzyme with varying concentrations of the inhibitor (

) in buffer (pH 7.4, Tris-HCl) at 25°C. -

Sampling: At specific time intervals (

), remove an aliquot and add it to a solution containing a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).[1] -

Measurement: Measure residual enzyme activity (

) relative to a control without inhibitor ( -

Data Analysis:

Expected Kinetic Profile[1]

| Parameter | Definition | Typical Range (Chymotrypsin) |

| Dissociation constant of the initial complex | ||

| Rate of covalent bond formation | ||

| Specificity constant (Efficiency) |

Note: High

Applications in Drug Development

Activity-Based Protein Profiling (ABPP)

While this specific compound is an inhibitor, its structure serves as a scaffold for ABPs.[1] By replacing the Cbz group with a biotinylated linker or a fluorophore, researchers can create probes that selectively label active chymotrypsin-like enzymes in complex proteomes.

Therapeutic Candidates

Diphenyl phosphonates are explored for treating diseases driven by dysregulated serine proteases:

-

Inflammation: Inhibition of Cathepsin G and Chymase in mast cells.

-

Oncology: Targeting tumor-associated proteases involved in metastasis.[1]

Safety & Handling

-

Phenol Release: The reaction with the enzyme (and slow hydrolysis in water) releases phenol, which is toxic and corrosive. Handle in a fume hood.

-

Stability: Store lyophilized powder at -20°C. Solutions in DMSO are stable for weeks at -20°C but hydrolyze slowly in aqueous buffers (half-life

6-10 hours at pH 7.5).[1] -

PPE: Wear nitrile gloves and safety glasses.[1] Organophosphonates can be absorbed through the skin.

References

-

Oleksyszyn, J., Subotkowska, L., & Mastalerz, P. (1979). Diphenyl 1-aminoalkanephosphonates. Synthesis, 1979(12), 985-986.[1] Link[1]

-

Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with aza-amino acid derivatives. Methods in Enzymology, 46, 197-208. Link

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485-493.[1] Link[1]

-

Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - Design and mechanism of action of organophosphorus inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687.[1] Link[1]

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

Sources

Structure and properties of Cbz-protected α-aminophosphonates

Technical Guide: Structure, Synthesis, and Properties of Cbz-Protected -Aminophosphonates

Structural Architecture & Pharmacophore Design

Bioisosterism and Transition State Mimicry

The biological potency of

-

Amino Acid (Ground State): Planar carbonyl, trigonal geometry.

-

Hydrolysis Intermediate: Tetrahedral carbon (short-lived).

-

Aminophosphonate (Inhibitor): Stable tetrahedral phosphorus.

This structural congruence allows the phosphonate to "lock" the enzyme active site, acting as a "suicide substrate" or competitive inhibitor.

The Role of the Cbz Group

The Benzyloxycarbonyl (Cbz or Z) group is not merely a passive protector; it influences the physicochemical profile:

-

Stability: It suppresses the nucleophilicity of the nitrogen, preventing intramolecular cyclization (e.g., to phostams) during phosphonate ester hydrolysis.

-

Crystallinity: The aromatic ring facilitates

stacking, often yielding crystalline solids that are easier to purify than their free amine counterparts. -

Orthogonality: It is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removable primarily via catalytic hydrogenolysis.

Structural Visualization (DOT)

Figure 1: Mechanistic basis for

Synthetic Pathways & Mechanistic Insights

Direct synthesis of Cbz-protected

The Modified Kabachnik-Fields Reaction

Standard Kabachnik-Fields reactions use free amines. However, using Benzyl carbamate (Cbz-NH2) directly as the nitrogen source allows for the one-pot formation of the protected product.

Reaction Components:

-

Amine Source: Benzyl carbamate (Nucleophile/Acidic N-H).

-

Carbonyl: Aldehyde (Electrophile).

-

Phosphorus Source: Trialkyl phosphite or Dialkyl phosphite.[3][4]

Mechanism: The reaction proceeds via the in situ formation of a Cbz-protected imine (N-acylimine species), which is highly electrophilic. The phosphorus nucleophile then attacks this intermediate.

Synthetic Workflow Diagram

Figure 2: One-pot synthetic pathway utilizing Benzyl Carbamate to directly yield the protected pharmacophore.

Physicochemical Properties & Characterization

Accurate identification relies on NMR spectroscopy, specifically

Spectral Data Summary

| Parameter | Method | Characteristic Range/Value | Notes |

| NMR | Decoupled. Shifts upfield (lower ppm) if P-OH is present. | ||

| NMR | Appears as a doublet of doublets ( | ||

| NMR | Large coupling constant ( | ||

| IR Stretch | FTIR | 1200 – 1250 cm | Characteristic P=O stretching.[5] |

| IR Stretch | FTIR | 1680 – 1720 cm | Cbz Carbonyl (Carbamate). |

Crystallographic Features

X-ray studies of Cbz-aminophosphonates typically reveal:

-

Hydrogen Bonding: Strong intermolecular networks involving the P=O acceptor and the N-H donor.[2]

-

Conformation: The Cbz group usually adopts a trans conformation relative to the C-N bond to minimize steric clash with the bulky phosphonate esters.

Experimental Protocols

Protocol A: Direct Synthesis via Thermal Solvent-Free Condensation

Rationale: Solvent-free conditions maximize concentration, driving the equilibrium of the condensation step without the need for water scavengers.

Reagents:

-

Benzaldehyde (10 mmol)

-

Benzyl carbamate (10 mmol)

-

Triphenyl phosphite (10 mmol) [Note: Triphenyl phosphite is often more reactive in these conditions than triethyl phosphite]

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and benzyl carbamate.

-

Addition: Add triphenyl phosphite followed by glacial acetic acid.

-

Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The formation of a thick oil or solid precipitate usually indicates progress.

-

Workup: Cool to room temperature. Add Ethanol (10 mL) to the crude mixture.

-

Crystallization: Scratch the side of the flask or sonicate to induce precipitation. The Cbz-protected aminophosphonate often crystallizes directly from the cooling mixture.

-

Purification: Filter the white solid and wash with cold ethanol/ether. Recrystallize from EtOH if necessary.

Protocol B: Deprotection (Cbz Removal)

Rationale: Hydrogenolysis is the "gold standard" for Cbz removal, yielding the free amine and toluene (inert).

Reagents:

-

Cbz-

-aminophosphonate (1 mmol) -

Pd/C (10% w/w loading, 10% by weight of substrate)

-

Methanol (10 mL)

-

Hydrogen Balloon (1 atm)

Procedure:

-

Dissolution: Dissolve the substrate in Methanol. (If solubility is poor, use a MeOH/DCM mixture).

-

Catalyst Addition: CAUTION: Add Pd/C carefully under an argon blanket (pyrophoric).

-

Hydrogenation: Purge the flask with

gas (balloon). Stir vigorously at Room Temperature for 4–12 hours. -

Monitoring: Monitor by

NMR. A slight shift (0.5 - 1.0 ppm) often occurs upon deprotection, but TLC (ninhydrin stain) is more effective for detecting the free amine. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Evaporate solvent to yield the free

-aminophosphonate.

References

-

Kabachnik-Fields Reaction Review: Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

-

Bioactivity & Structure: Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

-

NMR Characterization: Kudzin, Z. H., et al. (2002). 31P NMR characterization of alpha-aminoalkanephosphonic acids. Journal of Organometallic Chemistry.

-

Cbz Deprotection Methodologies: Felpin, F. X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[6] Chemistry – A European Journal.

-

Direct Synthesis from Carbamates: Oleksyszyn, J., et al. (1979). 1-Aminoalkanephosphonates via reaction of aldehydes with carbamates and triphenyl phosphite. Synthesis.

Sources

- 1. Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

Precision Targeting: Mechanism and Application of Phosphonate-Based Protease Inhibitors

Executive Summary

This technical guide delineates the mechanistic principles, kinetic characterization, and experimental application of phosphonate-based protease inhibitors. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonate inhibitors act as transition-state analogs that irreversibly phosphonylate the active site serine. This unique mechanism—combining structural mimicry of the tetrahedral intermediate with covalent trapping—enables exceptional potency and specificity. This document serves as a blueprint for researchers leveraging these compounds for therapeutic development and Activity-Based Protein Profiling (ABPP).

Molecular Mechanism: The Warhead Chemistry

The efficacy of phosphonate inhibitors, specifically diaryl

The Reaction Pathway

The inhibition proceeds via a distinct multi-step mechanism involving nucleophilic attack, transition state mimicry, and irreversible adduct formation.

-

Michaelis Complex Formation (

): The inhibitor binds to the active site. The peptidyl side chains ( -

Nucleophilic Attack: The hydroxyl oxygen of the catalytic serine attacks the electrophilic phosphorus atom.[1][2]

-

Pentacoordinate Transition State: This attack generates a trigonal bipyramidal pentacoordinate intermediate. This structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but it is stabilized by the phosphonate architecture.

-

Leaving Group Departure (Phosphonylation): The structure collapses, expelling one phenoxy group (phenol). This results in a stable, covalent phosphonyl-enzyme adduct .

-

Aging (Secondary Irreversibility): Over time (hours to days), the second phenoxy group may be hydrolyzed (the "aging" process), leaving a negatively charged monophenyl phosphonate ester that is virtually resistant to reactivation (dephosphorylation).

Visualization of the Mechanism

The following diagram illustrates the transformation from non-covalent binding to the "aged" irreversible complex.

Caption: Step-wise mechanism of serine protease inhibition by diaryl phosphonates, culminating in the highly stable aged complex.

Structural Determinants of Specificity[3]

The "warhead" provides the reactivity, but the peptidyl moiety dictates the specificity.

| Structural Component | Function | Mechanistic Role |

| Phosphorus Center | Electrophile | Target for Ser-OH nucleophilic attack; mimics carbonyl carbon. |

| Phenoxy Groups | Leaving Groups | Electron-withdrawing nature increases P electrophilicity; leaving ability drives adduct formation. |

| P1 Mimic | Fits into the S1 specificity pocket (e.g., Val for Elastase, Arg for Trypsin). | |

| Peptidyl Extension | P2-P4 Mimics | Interacts with distal subsites (S2-S4) to increase affinity ( |

| Phosphonyl Oxygen | H-Bond Acceptor | Occupies the oxyanion hole , stabilizing the adduct via H-bonds with backbone amides. |

Experimental Protocol: Kinetic Characterization

To validate a phosphonate inhibitor, one must determine the second-order rate constant of inactivation (

Experimental Design (Kitz & Wilson Method)

Objective: Determine

Reagents:

-

Target Protease (purified, active site titrated).

-

Chromogenic/Fluorogenic Substrate (

must be known). -

Phosphonate Inhibitor (prepare serial dilutions in DMSO).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

Protocol:

-

Incubation: Mix Enzyme (

) with Inhibitor ( -

Time-Point Sampling: At discrete time intervals (

min), remove an aliquot of the -

Activity Measurement: Dilute the aliquot into a solution containing the Substrate (

) at a saturating concentration (typically -

Readout: Measure the residual enzymatic activity (

) via absorbance or fluorescence slope.

Data Analysis

-

Determine

: Plot -

Calculate Parameters: Plot

vs. -

Correction: If the substrate concentration in the incubation step was non-zero, correct

using:

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

Phosphonate inhibitors are the gold standard for creating Activity-Based Probes (ABPs) for serine proteases. They react only with the active form of the enzyme, allowing functional profiling in complex proteomes (lysates or live cells).

Probe Architecture

-

Linker: Polyethylene glycol (PEG) or alkyl chain (prevents steric clash).

-

Tag: Biotin (for enrichment) or Fluorophore (e.g., Rhodamine/Cy5 for visualization). Alternatively, an Alkyne/Azide handle for two-step "click" labeling.

Workflow: Two-Step Labeling (Click Chemistry)

This method is preferred for cell permeability.

Step 1: In Situ Labeling

-

Treat live cells or fresh lysate with the Alkyne-Phosphonate Probe (1-10

M). -

Incubate for 1 hour at 37°C (allows probe to penetrate and react with active proteases).

-

Lyse cells (if live) using mild detergent (e.g., 1% NP-40 in PBS) + protease inhibitor cocktail (excluding serine protease inhibitors).

Step 2: Click Conjugation

-

Add "Click Mix" to the lysate:

-

Azide-Rhodamine or Azide-Biotin tag (100

M). -

TCEP (1 mM) to reduce disulfides/stabilize Cu(I).

-

TBTA ligand (100

M). - (1 mM).

-

-

Incubate for 1 hour at room temperature in the dark.

Step 3: Analysis

-

For Gel: Run SDS-PAGE.[5] Scan for fluorescence.

-

For Mass Spec: Add Streptavidin beads -> Wash (SDS/Urea) -> On-bead Tryptic Digest -> LC-MS/MS analysis.

ABPP Workflow Diagram

Caption: Workflow for profiling active serine proteases using phosphonate-based activity-based probes.

References

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link

-

Oleksyszyn, J., & Powers, J. C. (1994). Amino acid and peptide phosphonate derivatives as specific inhibitors of serine peptidases.[6] Methods in Enzymology, 244, 423–441.[7][6] Link

-

Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives.[8] Current Medicinal Chemistry, 16(13), 1673–1687. Link

-

Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

-

Van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles.[9] Molecular & Cellular Proteomics, 22(1), 100455.[9][10] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. Jozef Oleksyszyn - Google Scholar [scholar.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Diphenyl α-Aminophosphonate Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of diphenyl α-aminophosphonate derivatives, a class of organophosphorus compounds acting as bioisosteres of α-amino acids. Unlike their carboxylate counterparts, these compounds possess a tetrahedral phosphonate group, enabling them to mimic the transition states of peptide bond hydrolysis.[1][2] This structural mimicry underpins their potency as inhibitors of proteolytic enzymes, making them critical candidates in oncology, virology, and bacteriology. This guide details their structure-activity relationships (SAR), synthesis via the Kabachnik-Fields reaction, and validated protocols for assessing their biological efficacy.

Introduction: The N-C-P Scaffold and Bioisosterism

α-Aminophosphonates are characterized by the N-C-P scaffold, where a phosphonic acid/ester group replaces the carboxylic acid of an amino acid.[2][3]

Structural Mimicry

The biological significance of these derivatives stems from their ability to act as Transition State Analogues .[1][2]

-

Amino Acids: Planar carboxylate group (

hybridized). -

Aminophosphonates: Tetrahedral phosphonate group (

hybridized). -

Mechanism: During peptide bond hydrolysis, the carbonyl carbon passes through a high-energy tetrahedral intermediate.[1] The stable tetrahedral shape of the phosphonate moiety mimics this intermediate, binding tightly to enzyme active sites (e.g., serine proteases, metalloproteinases) and inhibiting catalytic turnover.[1]

Why Diphenyl Esters?

While diethyl and dimethyl esters are common, diphenyl esters (PhO)2P(O)- often exhibit superior biological activity due to:

-

Lipophilicity: The phenyl rings enhance membrane permeability, facilitating intracellular target access.

-

Leaving Group Ability: In certain irreversible inhibition mechanisms, the phenoxy group is a better leaving group than alkoxy groups, potentially facilitating covalent modification of enzyme active site residues (e.g., serine hydroxyls).

Chemical Synthesis: The Kabachnik-Fields Reaction

The most robust route to diphenyl α-aminophosphonates is the Kabachnik-Fields reaction, a three-component condensation of an amine, an aldehyde, and diphenyl phosphite.

Reaction Mechanism Visualization

The following diagram illustrates the synthesis pathway and the core structure subject to SAR optimization.

Figure 1: The Kabachnik-Fields three-component synthesis pathway and key Structure-Activity Relationship (SAR) points.

Validated Synthesis Protocol

Objective: Synthesis of Diphenyl 1-(arylamino)alkylphosphonate.

-

Reagents: Equimolar amounts (10 mmol) of the substituted benzaldehyde, substituted aniline, and diphenyl phosphite.

-

Catalyst: Lewis acid catalyst (e.g., 10 mol%

or -

Solvent: Acetonitrile (

) or Ethanol ( -

Procedure:

-

Dissolve aldehyde and amine in solvent and stir at Room Temperature (RT) for 30 min to form the imine.

-

Add diphenyl phosphite dropwise.

-

Reflux for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

-

Cool to RT. The product often precipitates.

-

-

Purification: Recrystallize from ethanol/ether. If oil persists, use column chromatography (Silica gel 60).

-

Validation:

NMR is definitive. Diphenyl α-aminophosphonates typically show a signal between 12–22 ppm .

Biological Activities & Mechanisms[1][2][3][4][5]

Antitumor Activity

Diphenyl derivatives have shown potent cytotoxicity against varying cell lines (MCF-7, HepG2, PC-3).

-

Mechanism 1: Apoptosis Induction. These compounds can trigger the mitochondrial apoptotic pathway. Treatment leads to the upregulation of Bax (pro-apoptotic), downregulation of Bcl-2 (anti-apoptotic), and activation of Caspase-3/9 .

-

Mechanism 2: PARP1 Inhibition. Poly(ADP-ribose) polymerase 1 (PARP1) is a DNA repair enzyme.[4] Specific diphenyl α-aminophosphonates bind to the PARP1 active site, preventing DNA repair in cancer cells and leading to cell death (synthetic lethality).

-

SAR Insight: Electron-withdrawing groups (e.g.,

,

Antimicrobial Activity (Antibacterial & Antifungal)[7]

-

Target: MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA is essential for bacterial cell wall biosynthesis.

-

Action: The phosphonate group mimics the phosphoenolpyruvate (PEP) substrate, competitively inhibiting MurA.

-

Efficacy: Diphenyl esters often display lower MIC (Minimum Inhibitory Concentration) values (0.06–1

) compared to diethyl esters against MDR E. coli and S. aureus.

Antiviral Activity[7][8][9]

-

Target: Plant viruses like Tobacco Mosaic Virus (TMV) and potential relevance to HIV.

-

Mechanism: Inhibition of viral coat protein assembly or interference with viral RNA replication.

-

Data: Hydrazone-containing aminophosphonates have demonstrated curative rates (>50%) comparable to commercial agents like Ningnanmycin.

Experimental Protocols for Bioassays

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine

-

Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

cells/well in DMEM media. Incubate for 24h at 37°C, 5% -

Treatment: Add test compounds dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100

). -

Incubation: Incubate for 48h.

-

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan. -

Solubilization: Remove supernatant. Add 100

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Antimicrobial Susceptibility (Disk Diffusion & MIC)

Purpose: Assess potency against E. coli (Gram-) and S. aureus (Gram+).

-

Preparation: Prepare bacterial suspension (

CFU/mL) from fresh culture. -

Inoculation: Spread 100

suspension on Mueller-Hinton Agar (MHA) plates. -

Disk Application: Place sterile paper disks (6 mm) impregnated with the test compound (e.g., 50

) onto the agar. Use Ciprofloxacin as positive control. -

Incubation: Incubate at 37°C for 24h.

-

Readout: Measure the Zone of Inhibition (mm).

-

MIC Determination: For active compounds, perform broth microdilution in 96-well plates to find the lowest concentration inhibiting visible growth.

Mechanism of Action Visualization

The following diagram details the multi-modal biological impact of these derivatives.

Figure 2: Multi-target mechanism of action: Enzyme inhibition (MurA, PARP1) and induction of apoptotic signaling pathways.

Future Perspectives

The "diphenyl" moiety is a double-edged sword: it increases potency but lowers water solubility. Future development should focus on:

-

Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

-

Hybrid Molecules: Conjugating aminophosphonates with other pharmacophores (e.g., coumarins, quinolines) to combat multidrug resistance (MDR).

References

-

Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Synthesis and antitumor activities of novel α-aminophosphonate derivatives containing an alizarin moiety. European Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry. [Link]

-

One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. RSC Advances. [Link]

-

α-Aminophosphonates as Potential PARP1 Inhibitors. ChemistrySelect. [Link]

Sources

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Advanced Peptide Synthesis

Executive Summary: The Genesis of Controlled Peptide Assembly

Prior to the 1930s, the chemical synthesis of peptides was severely hindered by the inherent dual reactivity of amino acids, which routinely resulted in uncontrolled polymerization and intractable mixtures. The landscape of synthetic biochemistry was permanently altered in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group[1]. By temporarily masking the highly nucleophilic α-amino group as a stable carbamate, the Cbz group enabled the first reliable, stepwise synthesis of oligopeptides[2].

Today, nearly a century later, the Cbz group remains a foundational pillar in both liquid-phase peptide synthesis (LPPS) and complex orthogonal protection schemes[3]. This whitepaper provides a comprehensive technical analysis of the Cbz group, detailing its mechanistic functions, stability profile, and self-validating experimental protocols designed for modern drug development professionals.

Mechanistic Foundations of Cbz Protection

The fundamental utility of the Cbz group lies in its ability to suppress the nucleophilic and basic properties of the nitrogen lone pair by converting the amine into a carbamate[4].

The Schotten-Baumann Introduction

The introduction of the Cbz moiety is typically executed via the Schotten-Baumann reaction, utilizing benzyl chloroformate (Cbz-Cl) under strictly controlled alkaline conditions (pH 8–10)[5]. The mechanistic causality of this environment is twofold:

-

Zwitterion Disruption : At neutral pH, amino acids exist as unreactive zwitterions. The alkaline environment deprotonates the ammonium ion, exposing the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of Cbz-Cl[6].

-

Acid Scavenging : The reaction liberates hydrochloric acid (HCl) as a byproduct. The base (e.g., NaOH or Na₂CO₃) acts as an acid scavenger, preventing the decomposition of the moisture-sensitive Cbz-Cl reagent and mitigating the risk of acid-catalyzed amino acid racemization[7].

Caption: Workflow of Cbz protection, peptide coupling, and catalytic hydrogenolysis.

Orthogonality and Stability Profile

A defining characteristic of the Cbz group is its robust stability across diverse reaction conditions, making it an ideal candidate for multi-step, orthogonal synthesis strategies[8].

-

Acidic Stability : The Cbz group is highly stable to mild acids such as trifluoroacetic acid (TFA), which allows chemists to selectively cleave tert-butoxycarbonyl (Boc) groups without disturbing the Cbz-protected amines[9].

-

Basic Stability : It withstands mildly basic conditions (e.g., 20% piperidine in DMF), enabling the selective removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups[9].

-

Selective Cleavage : The Cbz group is uniquely susceptible to catalytic hydrogenolysis. This process cleaves the benzylic C-O bond under perfectly neutral conditions, yielding a highly unstable terminal carbamic acid that spontaneously decarboxylates to reveal the free amine, alongside volatile toluene and carbon dioxide[4].

Caption: Orthogonal cleavage logic between Boc, Fmoc, and Cbz protecting groups.

Quantitative Data: Deprotection Efficiency

The choice of deprotection methodology dictates the overall yield and purity of the final peptide. The table below summarizes the quantitative efficiency of various Cbz cleavage techniques based on standard benchmarking data[1].

| Deprotection Method | Reagents / Conditions | Average Yield (%) | Mechanistic Notes & Causality |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% | Mildest approach. Neutral pH prevents racemization. Byproducts (toluene, CO₂) are highly volatile and easily removed. |

| Transfer Hydrogenolysis | HCOONH₄, 10% Pd/C, MeOH, reflux | > 90% | Excellent alternative avoiding flammable H₂ gas. Formate acts as the in-situ hydrogen donor. |

| Strong Acidolysis | HBr (33% in AcOH), rt | ~90% | Cleaves via SN2/decarboxylation. Generates a reactive benzyl carbocation; requires nucleophilic scavengers (e.g., anisole) to prevent side-chain alkylation. |

| Dissolving Metal Reduction | Na / liquid NH₃, -78 °C | ~85% | Harsh conditions. Typically reserved for substrates where the Pd/C catalyst is poisoned by sulfur-containing residues (e.g., Cysteine). |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action to empower researchers with troubleshooting context.

Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution & Deprotonation : Dissolve the free amino acid (1.0 eq) in a 2 M aqueous solution of NaOH (1.0 eq) or Na₂CO₃.

-

Causality: This shifts the zwitterionic equilibrium, generating the highly nucleophilic glycinate/amino anion required for the reaction.

-

-

Temperature Control : Submerge the reaction vessel in an ice bath to cool the solution to 0–5 °C.

-

Causality: Benzyl chloroformate is highly electrophilic and prone to rapid hydrolysis in water at room temperature. The ice bath preserves reagent integrity.

-

-

Reagent Addition : While vigorously stirring, simultaneously add benzyl chloroformate (1.2 eq) and additional 4 M NaOH dropwise over 30 minutes.

-

Causality: Simultaneous base addition "mops up" the generated HCl, maintaining the alkaline pH necessary to keep the amine deprotonated.

-

-

Biphasic Work-up : Allow the mixture to warm to room temperature. Wash the aqueous mixture twice with diethyl ether.

-

Causality: Unreacted Cbz-Cl and organic impurities partition into the ether layer, while the desired product remains safely in the aqueous layer as a water-soluble sodium salt. Discard the ether layer.

-

-

Acidification & Extraction : Cool the aqueous layer and carefully acidify to pH 1–2 using 1 M HCl. Extract immediately with ethyl acetate.

-

Causality: Acidification protonates the carboxylate group, rendering the Cbz-protected amino acid lipophilic. It now readily partitions into the organic ethyl acetate layer. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

-

Substrate Preparation : Dissolve the Cbz-protected peptide (1.0 eq) in a polar, protic solvent such as methanol or ethanol.

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5–10 mol %).

-

Causality: Pd/C provides a massive surface area to adsorb both the hydrogen gas and the benzylic substrate. Safety Note: Dry Pd/C is pyrophoric; it should be added carefully, often under an inert argon blanket or wetted with solvent beforehand.

-

-

Atmospheric Exchange : Seal the flask, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.

-

Causality: Removing oxygen prevents explosive mixtures and ensures the catalyst surface is saturated entirely with H₂ for maximum efficiency.

-

-

Reaction Monitoring : Stir vigorously under an H₂ balloon at room temperature. Monitor via TLC or LC-MS.

-

Causality: The reaction is complete when the starting material is consumed. The neutral conditions inherently protect acid/base-sensitive side chains from degradation.

-

-

Filtration & Recovery : Filter the mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.

-

Causality: Celite safely traps the fine, hazardous Pd/C particulates. The filtrate is concentrated under reduced pressure, evaporating the solvent, toluene, and CO₂ to yield the pure, deprotected peptide.

-

References

-

Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism URL:[Link][8]

-

Master Organic Chemistry - Protecting Groups for Amines: Carbamates URL:[Link][3]

-

Chemistry Stack Exchange - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate URL: [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: A Technical Guide to Transition State Analog Design

This guide details the chemical architecture, mechanism of action, and experimental application of Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate , a canonical transition state analog (TSA) inhibitor designed for serine proteases, specifically chymotrypsin-like enzymes.

Executive Summary

Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate represents a class of irreversible, mechanism-based inhibitors (suicide substrates) that exploit the catalytic machinery of serine proteases. By mimicking the phenylalanine amino acid residue, it targets the S1 specificity pocket of chymotrypsin. Its phosphonate "warhead" traps the enzyme in a stable covalent adduct that geometrically and electrostatically resembles the high-energy tetrahedral transition state of peptide bond hydrolysis. This guide provides the structural logic, synthesis protocols, and kinetic validation methods required for its use in biochemical research and drug discovery.

Part 1: Chemical Architecture & Design Logic

The efficacy of this compound relies on three distinct structural domains, each engineering a specific interaction within the enzyme active site.

The Recognition Element: 1-Amino-2-phenylethane Backbone

-

Function: Specificity.

-

Logic: The 2-phenylethyl side chain is isosteric with the side chain of Phenylalanine. This hydrophobic moiety drives non-covalent binding affinity (

) by docking into the hydrophobic S1 specificity pocket of chymotrypsin-like serine proteases. -

Stereochemistry: The (R)-enantiomer (analogous to L-Phenylalanine) is the active inhibitor. The (S)-enantiomer typically exhibits negligible activity due to steric clash within the active site cleft.

The Protecting Group: Cbz (Carbobenzyloxy)

-

Function: Binding orientation and solubility.

-

Logic: The Cbz group mimics the P2 residue of a peptide substrate. It forms hydrogen bonds with the backbone of the enzyme (e.g., Ser214 in chymotrypsin), stabilizing the inhibitor-enzyme complex and correctly orienting the warhead toward the catalytic triad.

The Warhead: Diphenyl Phosphonate[1][2]

-

Function: Irreversible inactivation.

-

Logic: Unlike a planar peptide bond (sp² hybridized), the phosphorus atom is tetrahedral. Upon nucleophilic attack by the active site Serine, it forms a stable phosphonyl-enzyme adduct. The phosphorus atom in this adduct mimics the tetrahedral transition state formed during the hydrolysis of a peptide bond, but unlike the transient natural intermediate, the phosphonate adduct is kinetically stable (non-hydrolyzable).

Part 2: Mechanism of Action

The inhibition proceeds via a two-step mechanism: rapid non-covalent binding followed by a rate-limiting chemical step (acylation).

-

Michaelis Complex Formation: The inhibitor binds reversibly to the active site. The benzyl side chain occupies the S1 pocket.[1]

-

Nucleophilic Attack: The catalytic Serine-OH (activated by Histidine) attacks the electrophilic Phosphorus atom.

-

Phenol Displacement: One phenoxy group is displaced as a leaving group (phenol).

-

Stable Adduct Formation: The result is a covalent phosphonyl-enzyme complex. The anionic oxygen of the phosphonate is stabilized by the oxyanion hole (Gly193/Ser195 backbone amides), mimicking the stabilization of the tetrahedral intermediate in proteolysis.

Mechanism Diagram

Caption: Step-wise mechanism of serine protease inactivation by diphenyl phosphonates, leading to a stable transition state mimic.

Part 3: Synthesis Protocol (Birum-Oleksyszyn Reaction)

The most efficient route to this compound is the Birum-Oleksyszyn reaction , a three-component condensation of an aldehyde, a carbamate, and a phosphite.

Reagents Required[4][5][6][7][8][9][10]

-

Aldehyde: Phenylacetaldehyde (provides the Phe side chain).

-

Amine Source: Benzyl carbamate (

). -

Phosphite: Triphenyl phosphite (

). -

Solvent/Catalyst: Glacial Acetic Acid (AcOH).[2]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzyl carbamate (10 mmol, 1.51 g) and Triphenyl phosphite (10 mmol, 2.6 mL) in Glacial Acetic Acid (15 mL).

-

Addition: Add Phenylacetaldehyde (10-12 mmol) to the mixture. Note: Freshly distilled aldehyde is recommended to avoid oxidation products.

-

Reaction: Heat the mixture to 80–90°C for 1–2 hours . Monitor reaction progress by TLC (SiO2, Hexane:EtOAc 1:1) or ³¹P-NMR (disappearance of phosphite signal at ~128 ppm, appearance of product at ~18-20 ppm).

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the acetic acid under reduced pressure (rotary evaporator).

-

Dissolve the oily residue in Methanol or Ethanol.

-

Induce crystallization by cooling or adding water/hexane. Alternatively, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.

-

-

Characterization: Confirm structure via ¹H-NMR and ³¹P-NMR. The product is a racemate; for biological precision, chiral HPLC resolution or asymmetric synthesis using chiral auxiliaries is required to isolate the active (R)-enantiomer.

Synthesis Workflow Diagram

Caption: Workflow for the Birum-Oleksyszyn three-component condensation synthesis.

Part 4: Biochemical Applications & Kinetic Analysis

Specificity Profiling

This inhibitor is highly selective for chymotrypsin-like serine proteases (e.g., Chymotrypsin, Cathepsin G, Chymase). It shows poor inhibition against trypsin-like enzymes (which require Arg/Lys at P1) or elastase-like enzymes (which require small aliphatic residues like Ala/Val).

Kinetic Parameters

The inhibition follows pseudo-first-order kinetics under conditions where

| Parameter | Definition | Typical Range (Chymotrypsin) |

| Dissociation constant of the initial non-covalent complex. | 1 – 100 µM | |

| First-order rate constant for the covalent bond formation. | 0.01 – 0.5 s⁻¹ | |

| Overall specificity constant (inactivation efficiency). |

Experimental Protocol: Kinetic Assay

Objective: Determine the

-

Buffer Prep: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium stabilizes chymotrypsin).

-

Substrate: Use a chromogenic substrate, e.g., Suc-Ala-Ala-Pro-Phe-pNA (100 µM final).

-

Enzyme:

-Chymotrypsin (10 nM final). -

Inhibitor: Prepare serial dilutions of the phosphonate (e.g., 0, 1, 5, 10, 50 µM) in DMSO.

-

Procedure:

-

Incubate Enzyme + Inhibitor for varying times (

) ranging from 0 to 30 minutes. -

At each time point, withdraw an aliquot and add to the Substrate solution.

-

Measure residual enzyme activity (

) by monitoring Absorbance at 410 nm (release of p-nitroaniline).

-

-

Analysis:

-

Plot

vs. time ( -

Plot

vs. -

Fit to the equation:

. -

If

, the slope of

-

References

-

Oleksyszyn, J., & Subotkowska, L. (1980).[3] Aminoalkanephosphonates. I. Reaction of P-substituted aromatic aldehydes with benzyl carbamate and triphenyl phosphite. Synthesis, 1980(11), 906.

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[4][5] Biochemistry, 30(2), 485–493.

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.

-

Sienczyk, M., & Oleksyszyn, J. (2009). Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1049–1057.

Sources

- 1. rcsb.org [rcsb.org]

- 2. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. Site-selective chemical modification of chymotrypsin using peptidyl derivatives bearing optically active diphenyl 1-amino-2-phenylethylphosphonate: Stereochemical effect of the diphenyl phosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of Diphenyl Phosphonate Esters in Aqueous Media

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary

Diphenyl phosphonate esters (DPPs) represent a privileged class of irreversible serine protease inhibitors and activity-based probes (ABPs).[1] Unlike their highly reactive organofluorophosphonate counterparts (e.g., DFP), DPPs exhibit a "Goldilocks" reactivity profile: they are sufficiently stable in neutral aqueous buffers to allow for biological handling, yet possess adequate electrophilicity to covalently modify the active site serine of target proteases.

This guide details the physicochemical parameters governing DPP stability, the mechanistic pathways of their hydrolysis, and the experimental protocols required to profile their hydrolytic half-lives (

Part 1: Mechanistic Underpinnings[2]

The utility of diphenyl phosphonates rests on their resistance to bulk solvent hydrolysis while maintaining reactivity toward the catalytic nucleophile of the enzyme. This selectivity is governed by the nature of the phosphorus center and the leaving group ability of the phenoxy moieties.

The Hydrolytic Pathway

In aqueous media, DPPs undergo hydrolysis primarily via a base-catalyzed nucleophilic substitution at the phosphorus atom (

Key Insight: The monoester product is significantly more stable and generally inert toward further hydrolysis or enzyme inhibition under physiological conditions due to the negative charge on the resulting phosphonate oxygen, which repels nucleophiles.

Mechanism Visualization

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the critical transition state.

Part 2: Kinetic Profiling & Stability Factors

The stability of DPPs is not static; it is tunable based on the electronic properties of the phenoxy rings. This tunability is described by the Hammett equation, relating the rate of hydrolysis (

The Hammett Relationship

The rate of hydrolysis correlates with the pKa of the leaving phenol. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the developing negative charge on the phenolate leaving group, thereby increasing reactivity (potency) but decreasing aqueous stability.

-

(Sigma): The substituent constant (e.g.,

- (Rho): The reaction constant (positive for nucleophilic attack at P).

Comparative Stability Data

The table below summarizes the trade-off between stability and reactivity for common DPP warheads in pH 7.4 buffer.

| Substituent (R) | Phenol pKa | Aqueous Stability ( | Reactivity (Inhibition | Application Context |

| H (Unsubstituted) | 10.0 | > 48 Hours | Moderate | General ABPs, long incubations |

| 4-Chloro | 9.4 | ~12-24 Hours | High | Potent inhibitors, acute dosing |

| 4-Nitro | 7.1 | < 1 Hour | Very High | Rapid labeling, unstable in storage |

| 4-Methoxy | 10.2 | > 72 Hours | Low | Negative controls, storage stable |

Expert Note: For most drug development campaigns, the 4-chlorophenyl or unsubstituted phenyl esters offer the best compromise. The 4-nitro derivatives are often too unstable for reliable

determination in standard 30-minute pre-incubation assays.

Part 3: Experimental Protocols

To validate the stability of a new DPP analog, a pseudo-first-order kinetic assay is required. This protocol ensures that the concentration of the nucleophile (water/buffer base) remains constant.

Protocol: Determination of Hydrolytic Half-Life ( )

Objective: Quantify the rate of spontaneous hydrolysis in physiological buffer.

Materials:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.4 (strictly controlled).

-

Internal Standard: Benzoic acid or Caffeine (non-reactive).

-

Solvent: DMSO (for stock solution).

-

Instrument: HPLC with UV detection (254 nm) or

NMR.

Workflow:

-

Stock Preparation: Dissolve the DPP analog in DMSO to 10 mM.

-

Initiation: Dilute stock 1:100 into the Buffer (final conc. 100 µM, 1% DMSO) at 25°C or 37°C.

-

Sampling: Inject samples onto HPLC at defined intervals (

min). -

Quantification: Integrate the area of the parent DPP peak relative to the internal standard.

-

Calculation: Plot

vs. time. The slope is

Stability Testing Workflow Diagram

Part 4: Strategic Design for Drug Development

When designing covalent drugs or probes using the diphenyl phosphonate scaffold, the "Stability-Reactivity" paradox must be managed.[1]

The Tuning Strategy

-

Start with Unsubstituted Diphenyl: Establish a baseline for biological activity. If the compound is inactive, the leaving group is likely too poor.

-

Introduce Halogens (F, Cl): If potency is low, add a 4-Cl or 4-F substituent. This lowers the

of the phenol, accelerating the reaction with the enzyme serine. -

Avoid Ortho-Substitution: Steric hindrance at the ortho position of the phenoxy ring can dramatically slow down both hydrolysis and enzyme inhibition, often rendering the inhibitor inert regardless of electronic effects.

Storage and Handling

-

Lyophilization: DPPs are stable as dry powders for years.

-

Stock Solutions: Stable in anhydrous DMSO for months at -20°C.

-

Avoid: Do not store in protic solvents (MeOH, EtOH) or aqueous buffers, as slow solvolysis/hydrolysis will degrade the titer.

References

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link

-

Sienczyk, M., & Oleksyszyn, J. (2009). Activity-based probes for serine proteases: An overview of the diphenyl phosphonate warhead. Current Medicinal Chemistry, 16(13), 1673-1687. Link

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

Sources

- 1. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Targeting: The Inhibitory Mechanism of Dipeptide Phosphonates on Serine Proteases

Executive Summary

Serine proteases govern critical physiological pathways, from coagulation to immune response. Their dysregulation drives pathologies ranging from emphysema to viral infection. Dipeptide phosphonates represent a sophisticated class of transition state analogues that irreversibly inhibit these enzymes with high specificity. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonates utilize a "warhead" mechanism—specifically, a diphenyl phosphonate ester—to form a stable covalent bond with the catalytic serine residue. This guide dissects the molecular mechanics, kinetic profiling, and experimental validation of these potent inhibitors, providing a blueprint for their application in drug discovery.

Mechanistic Architecture: The Warhead & Transition State Mimicry

The core efficacy of dipeptide phosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

The Reaction Coordinate

In a natural substrate, the catalytic serine hydroxyl attacks the scissile carbonyl carbon, forming a fleeting tetrahedral intermediate. Dipeptide phosphonates hijack this machinery. The phosphorus atom, already tetrahedral in geometry, acts as a "suicide" electrophile.

-

Recognition: The dipeptide moiety (P1-P2 residues) binds to the enzyme's S1-S2 specificity pockets, positioning the warhead.

-

Nucleophilic Attack: The active site Serine-195 hydroxyl attacks the phosphorus atom.[1]

-

Leaving Group Departure: A phenol group is expelled (unlike the amine leaving group in peptide hydrolysis).

-

Adduct Formation: A stable phosphonyl-enzyme complex is formed. This bond is essentially irreversible under physiological conditions, permanently silencing the enzyme.

Mechanism Diagram

The following diagram illustrates the conversion of the active enzyme to the irreversibly inhibited phosphonyl-adduct.

Figure 1: Mechanism of irreversible inhibition. The catalytic serine attacks the phosphorus center, expelling a phenoxy group to form a stable covalent adduct.

Kinetic Profiling: Quantifying Irreversibility

To rigorously evaluate a dipeptide phosphonate, one cannot rely on

Kinetic Model

The reaction follows the scheme:

- : Dissociation constant of the initial non-covalent complex.

- : First-order rate constant for the bond formation step.

- : The observed pseudo-first-order rate constant at a specific inhibitor concentration.

Comparative Data: Specificity in Action

The table below highlights how altering the peptide sequence (P1/P2) shifts potency between enzymes (Chymotrypsin vs. Human Leukocyte Elastase).

| Inhibitor Structure | Target Enzyme | Specificity Driver | |

| Z-Phe-P(OPh) | Chymotrypsin | 1,200 | P1 Phenylalanine matches Chymotrypsin S1 pocket. |

| Z-Phe-P(OPh) | H. L. Elastase | < 10 | Bulky P1 Phe is excluded by Elastase S1 pocket. |

| Suc-Val-Pro-Phe-P(OPh) | Chymotrypsin | 280,000 | Extended peptide chain optimizes H-bonding. |

| Boc-Val-Pro-Val-P(OPh) | H. L. Elastase | 27,000 | P1 Valine is ideal for Elastase; Proline restricts conformation. |

Data synthesized from Oleksyszyn & Powers, Biochemistry (1991).

Structural Determinants (SAR)

Designing an effective phosphonate inhibitor requires optimization of two distinct domains:

The Peptidic Recognition Element (P1-Pn)

-

P1 Residue: The primary determinant of specificity.

-

Phe/Tyr/Trp

Chymotrypsin-like enzymes. -

Val/Ala

Elastase-like enzymes.[2] -

Basic residues (Arg/Lys)

Trypsin-like enzymes (requires diphenyl esters with specific electronic tuning to avoid rapid hydrolysis in solution).

-

-

P2 Residue: Often a Proline is used to induce a rigid conformation that directs the P1 residue into the active site, minimizing entropic penalty upon binding.

The Leaving Group (Electronic Tuning)

The reactivity of the phosphorus atom is modulated by the

-

Electron-Withdrawing Groups (e.g., 4-Cl-Ph, 4-CN-Ph): Increase the electrophilicity of the phosphorus, increasing

. However, this also increases chemical instability (hydrolysis). -

Unsubstituted Diphenyl Esters: Offer the best balance between stability in plasma and reactivity toward the target enzyme.

Experimental Protocol: Self-Validating Workflow

This protocol describes the determination of

Reagents & Setup

-

Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl, 0.01% Triton X-100 (prevents surface adsorption).

-

Substrate: Chromogenic p-nitroanilide substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

-

Inhibitor Stock: Dissolved in dry DMSO.

Step-by-Step Methodology

-

Preparation: Aliquot enzyme into wells (final conc. ~10-50 nM).

-

Incubation: Add Inhibitor (

) at varying concentrations ( -

Sampling: At defined time points (

min), remove an aliquot. -

Residual Activity Assay: Dilute the aliquot into a cuvette containing a saturating concentration of Substrate. Measure the initial velocity (

). -

Data Processing:

-

Plot

vs. time ( -

Plot

vs. -

Fit to the hyperbolic equation:

. -

If the plot is linear (no saturation), calculate the slope as

.

-

Validation Workflow Diagram

Figure 2: Integrated workflow for synthesis, kinetic characterization, and structural validation of phosphonate inhibitors.

Synthesis Note: The Oleksyszyn Reaction

The most efficient route to these inhibitors is the Oleksyszyn Reaction . It is a three-component condensation involving:

-

Triphenyl phosphite.

-

Benzyl carbamate (or other amide).

-

An aldehyde (corresponding to the amino acid side chain).

This "one-pot" synthesis yields the diphenyl 1-(N-benzyloxycarbonylamino)alkylphosphonate, which can be further coupled to peptides to extend the chain.

References

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link

- Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate analogues of amino acids and peptides in drug discovery. Current Medicinal Chemistry, 16(13), 1673–1687.

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link

-

Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701. Link

Sources

History and development of α-aminophosphonate synthesis reactions

Advanced Synthesis of -Aminophosphonates: From Mechanistic Foundations to Asymmetric Catalysis

Executive Summary

This technical guide analyzes the evolution of

Structural Significance & Bioisosterism

The utility of

-

Tetrahedral Geometry: The phosphorus atom possesses a stable tetrahedral configuration that mimics the high-energy tetrahedral transition state of amide bond hydrolysis. This allows aminophosphonates to act as "suicide substrates" or competitive inhibitors for metalloproteases.

-

Acidity & Chelation: The phosphonic acid group is dibasic (

,

The Mechanistic Foundation: Kabachnik-Fields vs. Pudovik

The synthesis of

While the Kabachnik-Fields reaction is operationally simpler (one-pot), the mechanism is complex and substrate-dependent. It typically follows an "Imine Pathway," but can divert to a "Hydroxyphosphonate Pathway" depending on the nucleophilicity of the amine and the electrophilicity of the carbonyl.

Mechanistic Pathway Analysis

Figure 1: Dual mechanistic pathways in the Kabachnik-Fields reaction. The Imine pathway (top) is generally preferred in catalytic systems.

The Asymmetric Revolution

The biological activity of

Chiral Organocatalysis

The use of Chiral Phosphoric Acids (CPAs) and Chiral Thioureas has revolutionized this field.

-

Mechanism: These bifunctional catalysts activate the imine electrophile via hydrogen bonding while simultaneously directing the approach of the phosphite nucleophile.

-

Key Breakthrough: Akiyama and Terada independently demonstrated that BINOL-derived phosphoric acids could catalyze the hydrophosphonylation of imines with high enantioselectivity (up to 98% ee).

Metal-Ligand Catalysis

Heterobimetallic complexes (e.g., La-Li-BINOL systems) offer another route. These systems function as dual-activation catalysts: the Lewis acidic metal center activates the imine, while the metallic alkoxide moiety activates the phosphite.

Comparative Methodologies

The following table summarizes the efficiency and selectivity of various synthetic generations.

| Methodology | Catalyst System | Conditions | Typical Yield | Stereocontrol (ee) | Scalability |

| Classical Thermal | None | 80–120°C, Solvent-free | 40–70% | 0% (Racemic) | High |

| Lewis Acid Cat. | RT, DCM/THF | 80–95% | 0% (Racemic) | Medium | |

| Organocatalytic | Chiral Thiourea / CPA | -40°C to RT, Toluene | 70–95% | 85–99% | Low-Medium |

| Green / MW | None / | Microwave, 80°C | 85–98% | 0% (Racemic) | High |

Detailed Experimental Protocols

Protocol A: Enantioselective Hydrophosphonylation (Organocatalytic)

Objective: Synthesis of chiral

Reagents:

- -Boc-imine (1.0 equiv)

-

Diphenyl phosphite (1.5 equiv)

-

Chiral Thiourea Catalyst (Jacobsen type) (10 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Catalyst Loading: In a flame-dried Schlenk tube under argon, dissolve the

-Boc-imine (0.5 mmol) and the thiourea catalyst (0.05 mmol) in anhydrous toluene (2.0 mL). -

Temperature Control: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath. Note: Lower temperatures are critical for maximizing enantioselectivity.

-

Nucleophile Addition: Add diphenyl phosphite (0.75 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Stir at -40°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or

NMR.[4][5] -

Quench & Workup: Quench with saturated

solution. Extract with EtOAc ( -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

- NMR should show a shift from ~7 ppm (starting phosphite) to ~15-25 ppm (product).

-

Chiral HPLC is required to determine ee%.

Protocol B: Microwave-Assisted "Green" Synthesis (High Throughput)

Objective: Rapid library generation of racemic

Workflow Visualization:

Figure 2: Workflow for solvent-free microwave-assisted Kabachnik-Fields reaction.

Procedure:

-

Combine aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol) in a microwave vial.

-

Irradiate at 80°C (Power: 60W) for 10 minutes.

-

Cool to room temperature. If solid precipitates, wash with cold diethyl ether.[6] If oil, purify via short silica plug.

Future Outlook

The field is currently trending toward Dual Catalysis —combining photoredox catalysis with organocatalysis to access sterically congested quaternary

References

-

Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

-

Joly, G. D., & Jacobsen, E. N. (2004).[8] Thiourea-Catalyzed Enantioselective Hydrophosphonylation of Imines: Practical Access to Enantiomerically Enriched

-Amino Phosphonic Acids. Journal of the American Chemical Society.[8][9] -

Akiyama, T., et al. (2006). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.

-

Keglevich, G., & Balint, E. (2012).[9] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules.

-

Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids.

Sources

- 1. sciforum.net [sciforum.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The catalytic and enantioselective hydrophosphonylation of cyclic imines is described for the first time [kp.bunri-u.ac.jp]

- 5. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, a valuable α-aminophosphonate analog of the amino acid phenylalanine. α-Aminophosphonates are recognized as crucial pharmacophores in medicinal chemistry due to their role as peptidomimetics and enzyme inhibitors.[1][2][3][4] This document details a robust synthesis protocol via the Kabachnik-Fields reaction, discusses the underlying mechanistic considerations, and outlines methods for purification and characterization, ensuring the synthesis of a high-purity final product.

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are structural analogs of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[5] This structural modification imparts unique biochemical properties, including resistance to proteolysis and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes such as proteases and synthases.[4] The Cbz (carboxybenzyl) protecting group is frequently employed in peptide synthesis to protect the amine functionality, allowing for controlled peptide chain elongation. The target molecule, Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, therefore serves as a key building block for the development of novel peptide-based therapeutics.

Synthetic Strategy: The Kabachnik-Fields Reaction

The synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is efficiently achieved through a one-pot, three-component condensation known as the Kabachnik-Fields reaction.[1][2][6] This powerful transformation brings together an amine, a carbonyl compound, and a hydrophosphoryl compound to form the desired α-aminophosphonate.[6][7] An alternative route, the Pudovik reaction, involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][5][8] However, the one-pot nature of the Kabachnik-Fields reaction often offers greater flexibility and operational simplicity.[1]

Mechanistic Insight: Imine vs. α-Hydroxyphosphonate Pathway

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, and the favored route often depends on the specific reactants and conditions.[9]

-

Imine Pathway: The reaction can initiate with the formation of an imine (a Schiff base) from the condensation of the amine (benzyl carbamate) and the aldehyde (phenylacetaldehyde). Subsequently, the nucleophilic diphenyl phosphite adds to the C=N double bond of the imine to yield the final product.[9]

-

α-Hydroxyphosphonate Pathway: Alternatively, the diphenyl phosphite can first add to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a substitution reaction with the amine, where the hydroxyl group is replaced by the amino group to furnish the α-aminophosphonate.[9][10]

The relative nucleophilicity of the amine and the phosphite, as well as the electrophilicity of the carbonyl compound, dictates the predominant pathway.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| Phenylacetaldehyde | C₈H₈O | 120.15 | - | 195 | 1.027 |

| Benzyl Carbamate | C₈H₉NO₂ | 151.16 | 86-88 | - | - |

| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 12 | 315 | 1.223 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 16.6 | 118 | 1.049 |

| Toluene | C₇H₈ | 92.14 | -95 | 111 | 0.867 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |

| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | 2.66 |

Synthesis Workflow

Figure 1: General workflow for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1.20 g, 10 mmol), benzyl carbamate (1.51 g, 10 mmol), and diphenyl phosphite (2.34 g, 10 mmol) in 30 mL of toluene.

-

Catalyst Addition: To the stirred mixture, add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst. The use of an acid catalyst can promote the formation of the imine intermediate.[6]

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and Cbz groups, the methine proton (P-CH-N), the methylene protons of the 2-phenylethyl group, and the NH proton. The NH proton signal will typically disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic rings, the carbonyl carbon of the Cbz group, and the aliphatic carbons.

-

³¹P NMR: A single peak in the phosphorus NMR spectrum is expected, confirming the presence of the phosphonate group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (around 1700 cm⁻¹), the P=O bond (around 1250 cm⁻¹), and P-O-C bonds (around 1000-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound.

Conclusion

The Kabachnik-Fields reaction provides an efficient and versatile method for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate. The one-pot nature of this reaction, coupled with the availability of the starting materials, makes it an attractive approach for obtaining this valuable building block for drug discovery and development. Careful monitoring of the reaction and rigorous purification are essential to obtain a high-purity product suitable for further applications.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

-

Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]

-

Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 76-86. [Link]

-

Maciąg, D., et al. (2019). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 421-427. [Link]

-

Colacino, E., et al. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 31(1), 1. [Link]

-

MDPI. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

-

Gancarz, R. (2003). Kinetics and Mechanism of the Kabachnik-Fields Reaction. Russian Journal of General Chemistry, 73(6), 875-879. [Link]

-

Singh, R., et al. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 335-345. [Link]

-

Bálint, E., & Keglevich, G. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(2), M988. [Link]

-